Hdac6-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-16 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
The synthesis of Hdac6-IN-16 involves several steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route involves the use of oxazole-hydroxamate as a core structure . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Hdac6-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hdac6-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Helps in understanding the biological functions of HDAC6 and its role in cellular processes like protein degradation and cell motility.
Industry: Used in the development of new drugs and therapeutic agents targeting HDAC6.
Mechanism of Action
Hdac6-IN-16 exerts its effects by selectively inhibiting HDAC6, which leads to the accumulation of acetylated proteins in the cytoplasm. This inhibition disrupts various cellular processes, including protein degradation, cell motility, and immune response . The molecular targets and pathways involved include the deacetylation of α-tubulin, HSP90, and cortactin, which are crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
Hdac6-IN-16 is unique due to its high selectivity for HDAC6 compared to other histone deacetylases. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor with similar therapeutic potential.
ITF3756: A compound that inhibits HDAC6 and has shown promise in cancer research.
Mercaptoacetamides and fluoroalkyl-oxadiazoles: These compounds also selectively inhibit HDAC6 and are being investigated for their therapeutic potential.
This compound stands out due to its specific structure and high selectivity, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H19N3O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-hydroxy-4-[[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C23H19N3O3S/c1-15-6-12-18(13-7-15)26-22(28)19-4-2-3-5-20(19)24-23(26)30-14-16-8-10-17(11-9-16)21(27)25-29/h2-13,29H,14H2,1H3,(H,25,27) |
InChI Key |
FXZZKUACHFSKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.